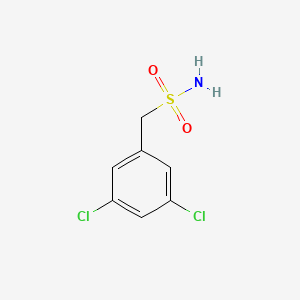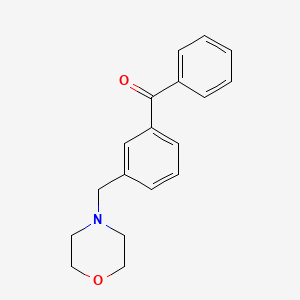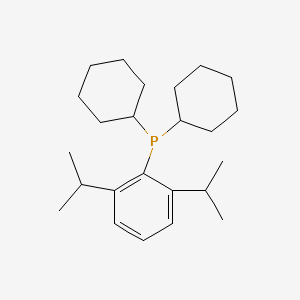
双环己基(2,6-二异丙基苯基)膦
描述
科学研究应用
Dicyclohexyl(2,6-diisopropylphenyl)phosphine is widely used in scientific research due to its versatility as a ligand. Some of its applications include:
作用机制
Target of Action
Dicyclohexyl(2,6-diisopropylphenyl)phosphine is primarily used as a ligand in palladium catalysis during cross-coupling reactions . Its primary target is the palladium catalyst, where it enhances the reactivity of the catalyst .
Mode of Action
The compound interacts with the palladium catalyst to form a complex. This complex then participates in the cross-coupling reactions, enhancing the reactivity and efficiency of the reaction .
Biochemical Pathways
The compound is involved in various biochemical pathways, particularly in the synthesis of ladder-type π-conjugated heteroacenes via palladium-catalyzed double N-arylation and intramolecular O-arylation . It also plays a role in the Pd-catalyzed Negishi cross-coupling reaction of (hetero)arylchlorides .
Result of Action
The result of the compound’s action is the facilitation of various chemical reactions, particularly cross-coupling reactions. By enhancing the reactivity of the palladium catalyst, it allows for more efficient and effective reactions .
Action Environment
The efficacy and stability of Dicyclohexyl(2,6-diisopropylphenyl)phosphine can be influenced by various environmental factors. For instance, it is recommended to be stored in a dry and well-ventilated place . Additionally, appropriate exhaust ventilation is advised at places where dust is formed .
生化分析
Biochemical Properties
Dicyclohexyl(2,6-diisopropylphenyl)phosphine plays a crucial role in biochemical reactions, particularly as a ligand in transition metal-catalyzed processes. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical transformations. For instance, it is known to form complexes with palladium, which are essential in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions . These interactions are typically characterized by the formation of stable metal-ligand bonds, which enhance the reactivity and selectivity of the catalytic processes.
Cellular Effects
Dicyclohexyl(2,6-diisopropylphenyl)phosphine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins involved in these pathways. For example, its interaction with palladium complexes can lead to the activation or inhibition of certain signaling cascades, thereby influencing cellular responses . Additionally, it may impact gene expression by altering the transcriptional activity of specific genes, ultimately affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of dicyclohexyl(2,6-diisopropylphenyl)phosphine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it forms stable complexes with transition metals, which can then interact with various substrates in biochemical reactions . These interactions often result in the activation or inhibition of enzymes, depending on the nature of the metal-ligand complex. Furthermore, dicyclohexyl(2,6-diisopropylphenyl)phosphine can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dicyclohexyl(2,6-diisopropylphenyl)phosphine can change over time due to its stability and degradation properties. It is generally stable under standard laboratory conditions, but prolonged exposure to air and moisture can lead to its degradation . This degradation can affect its efficacy in biochemical reactions and may result in long-term changes in cellular function. In vitro and in vivo studies have shown that the stability of dicyclohexyl(2,6-diisopropylphenyl)phosphine is crucial for maintaining its activity over extended periods.
Dosage Effects in Animal Models
The effects of dicyclohexyl(2,6-diisopropylphenyl)phosphine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by enhancing the activity of specific enzymes and proteins involved in biochemical reactions . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a certain dosage level is required to achieve the desired biochemical activity without causing toxicity.
Metabolic Pathways
Dicyclohexyl(2,6-diisopropylphenyl)phosphine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, its interaction with transition metal complexes can influence the catalytic activity of enzymes involved in metabolic processes, thereby altering the overall metabolic profile of cells.
Transport and Distribution
Within cells and tissues, dicyclohexyl(2,6-diisopropylphenyl)phosphine is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The compound’s lipophilic nature allows it to readily cross cell membranes, facilitating its distribution within various tissues and organs.
Subcellular Localization
The subcellular localization of dicyclohexyl(2,6-diisopropylphenyl)phosphine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It may localize to the cytoplasm, nucleus, or other organelles, depending on the nature of its interactions with cellular components . This localization can affect its activity and function, as it may interact with different biomolecules in distinct subcellular environments.
准备方法
Synthetic Routes and Reaction Conditions
Dicyclohexyl(2,6-diisopropylphenyl)phosphine can be synthesized through the reaction of 2,6-diisopropylphenylmagnesium bromide with dicyclohexylphosphine chloride . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production methods for dicyclohexyl(2,6-diisopropylphenyl)phosphine involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Dicyclohexyl(2,6-diisopropylphenyl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions, particularly in the formation of metal-phosphine complexes.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal salts and oxidizing agents . The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include metal-phosphine complexes and phosphine oxides .
相似化合物的比较
Similar Compounds
Some similar compounds include:
2-Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl: Known for its use in enantioselective catalytic reactions.
Dicyclohexylphenylphosphine: Another phosphine ligand used in similar catalytic processes.
Uniqueness
Dicyclohexyl(2,6-diisopropylphenyl)phosphine is unique due to its specific steric and electronic properties, which make it particularly effective in stabilizing transition metal complexes and facilitating various catalytic reactions .
属性
IUPAC Name |
dicyclohexyl-[2,6-di(propan-2-yl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39P/c1-18(2)22-16-11-17-23(19(3)4)24(22)25(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h11,16-21H,5-10,12-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJYWUVKNAFRBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)P(C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609353 | |
| Record name | Dicyclohexyl[2,6-di(propan-2-yl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053657-07-0 | |
| Record name | Dicyclohexyl[2,6-di(propan-2-yl)phenyl]phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


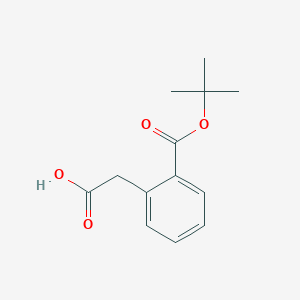
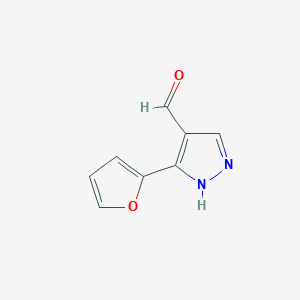

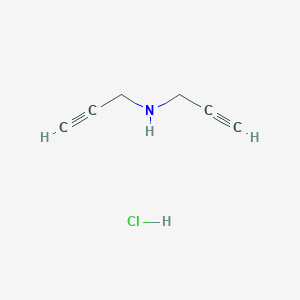


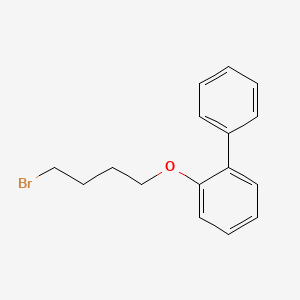



acetic acid](/img/structure/B1357823.png)
